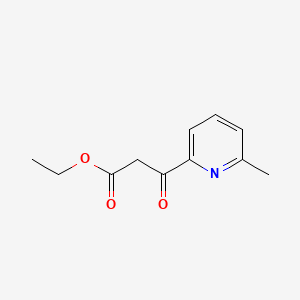

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate

Overview

Description

Scientific Research Applications

Spectroscopic and Diffractometric Study

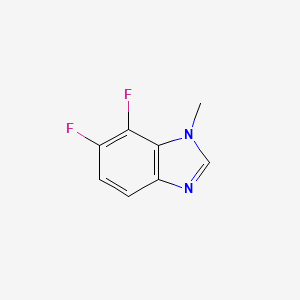

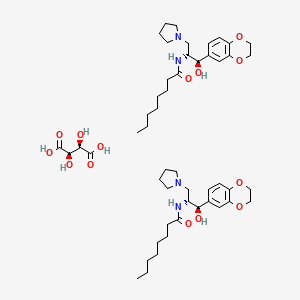

A study by Vogt et al. (2013) on a related investigational pharmaceutical compound, characterized two polymorphic forms using spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization of such compounds, providing insights that could be applicable to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for drug form and stability studies (Vogt, Williams, Johnson, & Copley, 2013).

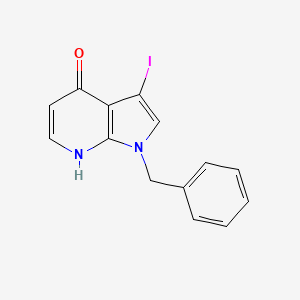

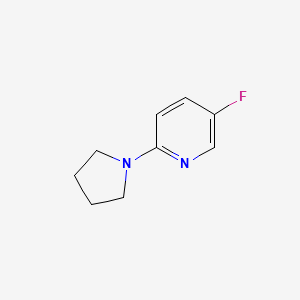

Antimitotic Agents

Research on pyridine derivatives, including compounds structurally related to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, has shown potential antitumor activity. These compounds serve as precursors to potent antimitotic agents, suggesting a possible application of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate in cancer therapy (Temple, Rener, Waud, & Noker, 1992).

Electrochemical Studies

Hazzazi et al. (2010) explored the electrochemical behavior of ethyl pyruvate on Pt and Pd surfaces, which could be related to the electrochemical properties of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate. This research provides a foundation for understanding how such compounds interact with metal surfaces, potentially guiding their use in catalysis or sensor applications (Hazzazi, Huxter, Taylor, Palmer, Gilbert, & Attard, 2010).

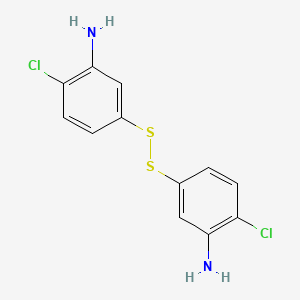

Asymmetric Reduction

Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates by fungi, hinting at the biocatalytic potential of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for producing enantiomerically pure compounds, an important aspect in drug synthesis and green chemistry (Salvi & Chattopadhyay, 2006).

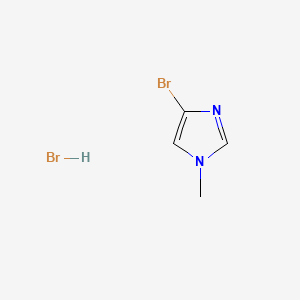

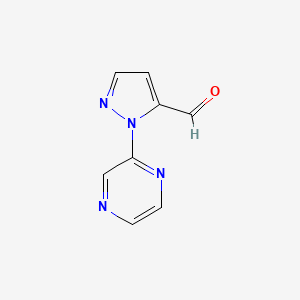

Synthesis of Heterocyclic Compounds

Arrault et al. (2002) focused on synthesizing functionalized pyrido and imidazo derivatives from related precursor compounds. This methodology can be applied to Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate for creating novel heterocyclic compounds with potential pharmaceutical applications (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

properties

IUPAC Name |

ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCUUFXTFXYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |

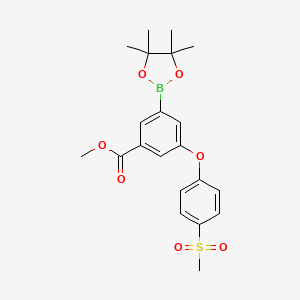

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)